1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-2-29-17-8-6-16(7-9-17)27-12-14(11-18(27)28)20-25-19(26-30-20)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHBUHKDCECFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the pyrrolidinone moiety and subsequent substitution with ethoxyphenyl and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings, depending on the reagents and conditions used. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one ()
- Phenyl substituent : 4-Fluoro (electron-withdrawing) vs. 4-ethoxy (electron-donating) in the main compound.
- Oxadiazole substituent : Pyridinyl (polar, aromatic) vs. 3-(trifluoromethyl)phenyl (lipophilic, sterically bulky).
- Pyridinyl introduces hydrogen-bonding capability, whereas the trifluoromethyl group enhances lipophilicity and metabolic stability .
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Phenyl substituent : 3-Chloro-4-fluoro (strongly electron-withdrawing) vs. 4-ethoxy.
- Oxadiazole substituent : Cyclopropyl (small, aliphatic) vs. 3-(trifluoromethyl)phenyl.
- The cyclopropyl group may reduce steric hindrance compared to the bulky trifluoromethylphenyl, favoring access to compact binding pockets .
Oxadiazole Substituent Variations
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one ()
- Oxadiazole substituent : 4-Ethoxyphenyl (electron-donating) vs. 3-(trifluoromethyl)phenyl.
- Phenyl substituent : 4-Methyl (weak electron-donating) vs. 4-ethoxy.
- Molecular Weight : 363.41 g/mol () vs. ~417.39 g/mol (estimated for the main compound).
- Impact : The methyl group on phenyl reduces steric bulk compared to ethoxy, while the ethoxyphenyl on oxadiazole may increase solubility. The trifluoromethyl group in the main compound likely enhances membrane permeability and target residence time .
Structural Analogues in Therapeutic Contexts
GPR119 Agonists (–10)
- Example : [1-(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine derivatives.
- Comparison : The main compound’s oxadiazole-trifluoromethylphenyl motif mirrors the isopropyl-oxadiazole groups in patented GPR119 agonists, which are critical for diabetes and obesity therapeutics. The trifluoromethyl group may offer superior metabolic stability over isopropyl in vivo .
Computational and Pharmacokinetic Insights
Docking Studies ()
- Method : Glide 2.5 docking scores highlight the importance of substituent polarity and steric fit.
- Relevance : The main compound’s trifluoromethylphenyl group would likely score highly due to hydrophobic complementarity, while the ethoxy group may stabilize interactions via van der Waals forces. Comparatively, pyridinyl () or cyclopropyl () substituents might exhibit lower enrichment factors in virtual screens .
Biological Activity
1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 447.46 g/mol. Its structure features an ethoxy group and a trifluoromethyl phenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24F3N3O3 |
| Molecular Weight | 447.46 g/mol |
| InChI Key | XACHLAROTHMEPQ-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising potential for therapeutic applications in treating infections caused by resistant strains.
Anticancer Properties
Research has indicated that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Specific studies on related compounds have reported cytotoxic effects on human cancer cell lines, suggesting that the incorporation of the trifluoromethyl group enhances the compound's efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the phenyl ring significantly enhanced activity, with some variants achieving MIC values lower than standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies using MTT assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against A549 lung cancer cells, indicating substantial cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Molecular Docking Studies : Computational analyses indicate strong binding affinities to targets such as protein kinases and phosphodiesterases, which are critical in various signaling pathways.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis typically involves multi-step protocols, including cyclization reactions. For example:
- Step 1 : Condensation of precursors (e.g., substituted oxadiazole intermediates and pyrrolidinone derivatives) under reflux in polar aprotic solvents like DMF or toluene .
- Step 2 : Catalytic cyclization using nickel perchlorate or similar Lewis acids to stabilize intermediates .
- Monitoring : Reaction progress is tracked via TLC, with purification by silica gel chromatography. Yield optimization requires strict temperature control (e.g., 80–110°C) and inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use , , and HRMS to verify substituent positions and purity. For example, the trifluoromethyl group’s signal at ~-60 ppm confirms its presence .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients (70:30 v/v) .
- Thermal Stability : TGA/DSC analyses under nitrogen to determine decomposition thresholds (>200°C typical for oxadiazoles) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anti-inflammatory : COX-2 inhibition assays (ELISA) using human recombinant enzymes, with IC calculations .
- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC values .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved target binding?
- Molecular Docking : Use Glide (Schrödinger Suite) to model interactions with targets like TRPA1/TRPV1 receptors. Optimize substituents (e.g., ethoxyphenyl vs. fluorophenyl) for enhanced hydrophobic interactions .
- QSAR Modeling : Train models on IC data from analogs to predict activity cliffs. Focus on descriptors like logP, topological polar surface area, and H-bond acceptor counts .
Q. How can structural ambiguities in crystallographic data be resolved?
- X-ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane. Resolve disorder in the oxadiazole ring using SHELX-T refinement with anisotropic displacement parameters .
- DFT Calculations : Compare experimental and calculated (B3LYP/6-31G**) bond lengths to validate stereoelectronic effects of the trifluoromethyl group .
Q. What strategies address discrepancies in substituent-activity relationships?
- Meta-Analysis : Compare data from analogs (e.g., 4-ethoxy vs. 4-fluoro substituents) to identify trends. For instance, ethoxy groups may enhance metabolic stability but reduce COX-2 affinity .
- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents statistically, controlling for solvent accessibility and steric clashes .
Q. How to evaluate environmental fate and ecotoxicological risks?
- Degradation Studies : Use OECD 308 guidelines to assess hydrolysis/photolysis in water-sediment systems. Monitor by LC-MS/MS for persistent oxadiazole byproducts .
- Bioaccumulation : Measure logK via shake-flask experiments; values >3 suggest potential biomagnification .
Methodological Notes
- Synthetic Optimization : Prioritize atom economy in cyclization steps to reduce waste.
- Data Reproducibility : Validate HPLC methods per ICH Q2(R1) guidelines, including LOD/LOQ calculations.
- Ethical Screening : Follow OECD 423 for acute toxicity profiling before in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
